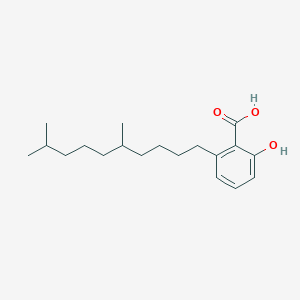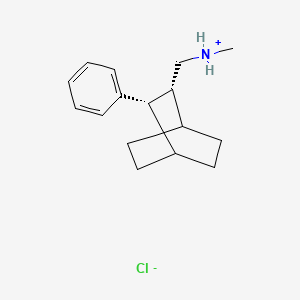
Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- is a complex organic compound characterized by a cyclohexane ring with six 2-cyanoethoxy groups attached to each carbon atom of the ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexane as the base molecule.
Functionalization: The cyclohexane ring undergoes a series of reactions to introduce the 2-cyanoethoxy groups. This often involves the use of cyanoethylation agents.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the proper attachment of the cyanoethoxy groups.
Industrial Production Methods:
Batch Production: Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- is produced in batches in industrial settings to maintain quality and consistency.
Purification: The compound is purified through various methods, such as recrystallization or chromatography, to achieve the desired purity level.
Types of Reactions:
Oxidation: Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the cyano groups into other functional groups.
Substitution: Substitution reactions can replace one or more of the cyanoethoxy groups with different substituents.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or alcohols.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can yield a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to understand molecular interactions and pathways.
Industry: It is utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- exerts its effects involves its interaction with molecular targets and pathways. The cyanoethoxy groups can act as ligands, binding to specific receptors or enzymes, thereby influencing biological processes.
Comparación Con Compuestos Similares
Cyclohexane-1,2,3,4,5,6-hexol: This compound has a similar structure but with hydroxyl groups instead of cyanoethoxy groups.
Inositol, 1,2,3,4,5,6-hexakis-O-(2-cyanoethyl)-: Another compound with a similar hexakis structure but different functional groups.
Uniqueness: Cyclohexane, 1,2,3,4,5,6-hexakis(2-cyanoethoxy)- is unique due to its specific arrangement of cyanoethoxy groups, which provides distinct chemical and physical properties compared to similar compounds.
Propiedades
Número CAS |
3055-84-3 |
|---|---|
Fórmula molecular |
C24H30N6O6 |
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
3-[2,3,4,5,6-pentakis(2-cyanoethoxy)cyclohexyl]oxypropanenitrile |
InChI |
InChI=1S/C24H30N6O6/c25-7-1-13-31-19-20(32-14-2-8-26)22(34-16-4-10-28)24(36-18-6-12-30)23(35-17-5-11-29)21(19)33-15-3-9-27/h19-24H,1-6,13-18H2 |
Clave InChI |
LMHMIJYIOJVNMJ-UHFFFAOYSA-N |
SMILES canónico |
C(COC1C(C(C(C(C1OCCC#N)OCCC#N)OCCC#N)OCCC#N)OCCC#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


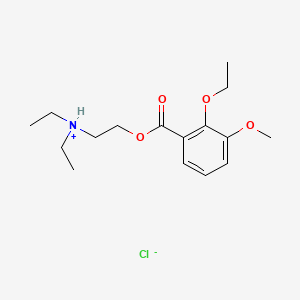
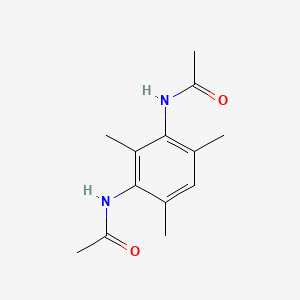
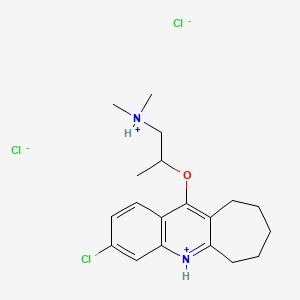
![1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea](/img/structure/B15344269.png)
![2,2',2'',2'''-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid](/img/structure/B15344279.png)

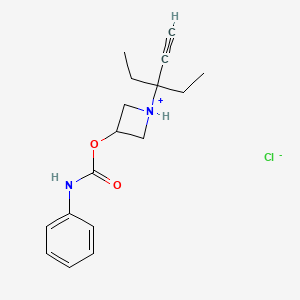
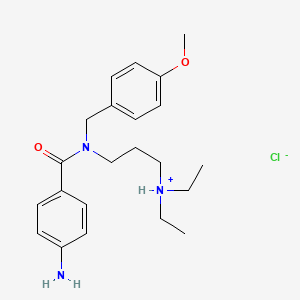

![Trichloro[2-(3-methylphenyl)ethyl]silane](/img/structure/B15344320.png)
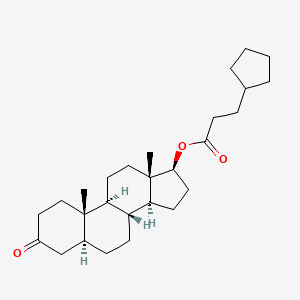
![N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide](/img/structure/B15344343.png)
